N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2OS/c16-10-5-6-11-14(13(10)17)20-15(22-11)19-12(21)7-8-1-3-9(18)4-2-8/h1-6H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOEWKJNSJTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5-Dichloro-2-Aminothiophenol
A widely adopted method involves the reaction of 4,5-dichloro-2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux conditions. The thiourea intermediate undergoes intramolecular cyclization to form the benzothiazole core. Alternative catalysts, such as RuCl₃, have been reported to enhance yields in analogous systems by facilitating oxidative coupling of N-arylthioureas.
Chlorination of 2-Aminobenzothiazole
Direct chlorination of 2-aminobenzothiazole using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine atoms at the 4- and 5-positions. This method requires precise temperature control to avoid over-chlorination.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Solvent selection is critical to remove unreacted starting materials and by-products.
Spectroscopic Analysis
- IR Spectroscopy: Key peaks include N–H stretch (3298–3417 cm⁻¹), C=O (1675–1692 cm⁻¹), and C–N (1270–1276 cm⁻¹).
- ¹H NMR (DMSO-d₆):
- LC-MS: Molecular ion peak at m/z 370.27 (M+H⁺)
Alternative Synthetic Routes
Friedel-Crafts Acylation
Though less common, Friedel-Crafts acylation of 4,5-dichloro-1,3-benzothiazole using aluminum chloride (AlCl₃) and 2-(4-fluorophenyl)acetic acid has been explored. However, this method suffers from regioselectivity issues and lower yields (~50%).
Enzymatic Catalysis
Recent studies suggest lipase-mediated acylation in ionic liquids as a green chemistry alternative, though scalability remains a challenge.
Optimization and Challenges
Yield Improvement
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares core motifs with other benzothiazole-acetamide derivatives but differs in substituent patterns:
Key Observations :
- Electron-withdrawing substituents: The dichloro substitution on the target compound may confer stronger electron-withdrawing effects than mono-chloro (as in ) or trifluoromethyl (as in ), influencing binding to electron-rich enzyme pockets.
- Core heterocycle : Thiadiazole derivatives (e.g., ) exhibit reduced planarity compared to benzothiazoles, which may diminish stacking interactions with biological targets.
Key Observations :
- CK-1δ inhibition : BTA’s high pIC50 (7.8) and GlideXP score (−3.78 kcal/mol) suggest that benzothiazole-acetamides with electron-withdrawing groups (e.g., trifluoromethyl) exhibit strong kinase binding . The target compound’s dichloro substitution may similarly enhance kinase affinity.
- Antimicrobial activity : The 3-methylphenyl derivative in shows antibacterial effects, suggesting that substituent bulkiness (methyl vs. fluorine) modulates target specificity.
Biological Activity
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including anticancer, antibacterial, antifungal, and anthelmintic effects.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with dichloro and fluorophenyl groups. Its chemical structure can be represented as follows:
This structure is crucial for its biological activity, as the substitutions influence the compound's interaction with biological targets.
1. Anticancer Activity
Research has indicated that compounds containing a benzothiazole moiety exhibit promising anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- Study Findings : A study demonstrated that derivatives of benzothiazole could inhibit the growth of various cancer cell lines through mechanisms involving the disruption of microtubule dynamics and induction of oxidative stress .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Microtubule disruption |
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
2. Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have been well-documented. The compound shows effectiveness against a range of Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacteria | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ampicillin |
3. Antifungal Activity
The compound also demonstrates antifungal properties. It has been tested against various fungal strains, showing effectiveness in inhibiting growth.
- Research Insights : A study highlighted that the compound inhibited the growth of Candida albicans at concentrations lower than those required for bacterial inhibition, suggesting a selective antifungal action .
| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Candida albicans | 20 | 100 |
| Aspergillus niger | 15 | 100 |
4. Anthelmintic Activity
The anthelmintic potential of benzothiazole derivatives has also been explored. These compounds can disrupt the metabolic processes in helminths.
- Experimental Results : In vivo studies demonstrated that the compound significantly reduced worm burden in infected hosts compared to control groups .
The biological activities are attributed to several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress leading to cell death.
- Inhibition of Enzymatic Pathways : Disrupts key metabolic pathways in bacteria and fungi.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sequential chlorination of benzothiazole derivatives followed by amidation. A two-step approach is often employed:
Chlorination : Introduce chlorine atoms at the 4 and 5 positions of the benzothiazole ring using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.
Amidation : Couple the chlorinated benzothiazole with 2-(4-fluorophenyl)acetic acid using coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or dichloromethane) .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%). Adjust solvent polarity and temperature to minimize byproducts .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement and structure validation. Key steps:
Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Apply full-matrix least-squares methods to minimize residuals (R-factor < 0.05).
Validation : Check for geometric anomalies (e.g., bond lengths, angles) using CCDC/PLATON tools .
Q. What preliminary biological assays are recommended to screen its antimicrobial potential?
- Methodological Answer : Begin with broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Protocol : Prepare serial dilutions in Mueller-Hinton broth, inoculate with 1–5 × 10⁵ CFU/mL bacteria, and incubate at 37°C for 18–24 hours. Use ciprofloxacin as a positive control .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro, fluoro groups) influence its binding to biological targets?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs with varied substituents.
- Approach :
Synthesis : Replace chloro/fluoro groups with methyl, methoxy, or nitro groups via nucleophilic substitution.
Assays : Compare inhibitory effects on target enzymes (e.g., bacterial topoisomerase IV) using fluorescence polarization assays.
Computational Analysis : Perform molecular docking (AutoDock Vina) to map interactions with active sites. Chloro groups enhance hydrophobic interactions, while fluoro groups improve bioavailability .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Discrepancies may arise from variations in cell permeability or metabolic activity.
- Solutions :
Solubility Testing : Use DLS to assess aggregation in cell culture media.
Metabolic Profiling : Quantify intracellular concentrations via LC-MS.
Pathway Analysis : Perform RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines .
Q. How can advanced spectroscopic techniques elucidate its degradation pathways under physiological conditions?
- Methodological Answer :
Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
Analysis : Use LC-HRMS to identify degradation products. Assign structures via ¹H/¹³C NMR and compare with reference libraries.
Mechanistic Insight : The acetamide group may hydrolyze to form carboxylic acid derivatives under acidic conditions .
Q. What computational methods predict its pharmacokinetic properties for drug-likeness?
- Methodological Answer :
ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability.
Key Parameters : Optimal logP = 2–3; topological polar surface area (TPSA) < 140 Ų for oral bioavailability.
Validation : Compare predictions with in vitro Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
